Penicillin X Sodium Salt

Description

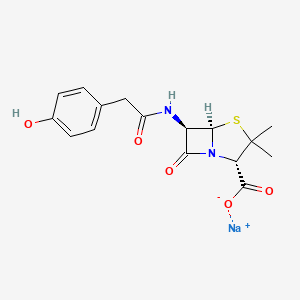

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H17N2NaO5S |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1/t11-,12+,14-;/m1./s1 |

InChI Key |

VLUNNMCSPBQUDX-LQDWTQKMSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)O)C(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Penicillin X: A Technical Guide to its History, Discovery, and Core Scientific Data

Introduction

Penicillin X, also known as p-Hydroxybenzylpenicillin or Penicillin III, represents a significant chapter in the early history of antibiotic development. As one of the naturally occurring penicillins isolated during the intensive research efforts of the 1940s, its discovery and characterization were pivotal in understanding the structure-activity relationships of the penicillin family. This document provides a comprehensive technical overview of Penicillin X, tailored for researchers, scientists, and drug development professionals. It details its discovery, biosynthetic pathway, and the experimental methodologies employed in its study, presenting available data in a structured format for clarity and comparative analysis.

History and Discovery

The story of Penicillin X is intrinsically linked to the broader narrative of penicillin's discovery by Alexander Fleming in 1928 and the subsequent groundbreaking work by a team at the University of Oxford, led by Howard Florey and Ernst Chain, to isolate and purify the antibiotic for therapeutic use. During the course of this research, it became evident that the mold Penicillium chrysogenum (formerly P. notatum) produced not one, but a family of closely related penicillin compounds. These variants differed in the side chain attached to the core 6-aminopenicillanic acid (6-APA) nucleus, a variation driven by the specific precursor molecules available in the fermentation medium.

Penicillin X was one of these naturally occurring variants, distinguished by its p-hydroxybenzyl side chain. Its formal characterization occurred in the mid-1940s, a period of intense international effort to scale up penicillin production for the Allied war effort during World War II. Early studies quickly established that Penicillin X possessed a greater in vitro potency against certain bacterial strains compared to the more predominantly produced Penicillin G (benzylpenicillin).

Key Comparative Studies

Two seminal studies in 1946 provided the first quantitative comparisons of the antimicrobial activity of the then-known penicillin variants: F, G, X, and K.

-

Eagle (1946): A study by Harry Eagle at the Johns Hopkins School of Hygiene demonstrated that Penicillin X was 30–40% more potent than Penicillin G against specific strains of Streptococcus and spirochetes in vitro.

-

Hobby, Burkhart, and Hyman (1946): Working at Pfizer, Gladys L. Hobby, Blanche Burkhart, and Beverly Hyman conducted a comparative study on the efficacy of these four penicillins against streptococcal infections in mice. Their findings suggested that, depending on the basis of comparison, Penicillin X was three to five times more efficacious than Penicillin G.

Despite its demonstrated superior potency in these early studies, Penicillin G became the clinical standard. This was largely due to the higher yields of Penicillin G achievable through the supplementation of the fermentation media with its precursor, phenylacetic acid, a readily available and cost-effective chemical. The production of Penicillin X required the precursor p-hydroxyphenylacetic acid, which was less available and resulted in lower overall yields in the production systems of the era.

Chemical Structure and Properties

The definitive structure of the penicillin molecule was elucidated through the pioneering work of Dorothy Hodgkin and her team, who utilized X-ray crystallography to map the three-dimensional arrangement of its atoms. This work confirmed the presence of the crucial β-lactam ring, a four-membered cyclic amide, fused to a thiazolidine ring.

-

Core Structure: 6-aminopenicillanic acid (6-APA)

-

Side Chain of Penicillin X: p-Hydroxybenzyl group

-

Chemical Name: (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

-

Molecular Formula: C₁₆H₁₈N₂O₅S

Quantitative Data on Antimicrobial Potency

| Penicillin Variant | Side Chain | Relative Potency vs. Penicillin G (in vitro) |

| Penicillin G | Benzyl | 100% (Standard) |

| Penicillin X | p-Hydroxybenzyl | 130-140% |

| Penicillin F | 2-Pentenyl | 90-100% |

| Penicillin K | n-Heptyl | 110-120% |

Note: Relative potency can vary depending on the bacterial species and the specific assay conditions.

Experimental Protocols

The methodologies employed in the 1940s for the discovery, isolation, and characterization of new penicillin variants were foundational to the field of natural product chemistry. While specific, detailed protocols from the original publications are not fully accessible, the following represents a generalized reconstruction of the experimental workflows of that era.

Production of Penicillin X via Fermentation

The production of Penicillin X relied on submerged culture fermentation of Penicillium chrysogenum. The key to directing the biosynthesis towards Penicillin X was the addition of its specific side-chain precursor to the fermentation medium.

Protocol:

-

Inoculum Preparation: A high-yielding strain of P. chrysogenum was cultured on a suitable agar medium to generate a dense spore suspension.

-

Seed Culture: The spore suspension was used to inoculate a small volume of liquid seed medium in a shake flask. The culture was incubated with agitation to promote mycelial growth.

-

Production Fermentation: The seed culture was transferred to a larger production fermenter containing a sterile medium composed of a carbon source (e.g., lactose), a nitrogen source (e.g., corn-steep liquor), and mineral salts.

-

Precursor Addition: To specifically produce Penicillin X, the fermentation medium was supplemented with p-hydroxyphenylacetic acid. This precursor was typically added in a fed-batch manner to avoid toxicity and maintain a steady supply for the biosynthetic enzymes.

-

Fermentation Conditions: The fermentation was carried out for several days under controlled conditions of temperature (25-28°C), pH (maintained between 6.8 and 7.4), and aeration.

-

Harvesting: The fermentation broth was harvested when penicillin titers reached their maximum.

Isolation and Purification

The purification of penicillin from the complex fermentation broth was a multi-step process based on solvent extraction.

Protocol:

-

Mycelial Removal: The fermentation broth was filtered to remove the fungal mycelium.

-

Acidification and First Extraction: The clarified broth was cooled and acidified to a pH of 2.0-2.5. At this pH, the penicillin is in its acidic, unionized form and becomes soluble in organic solvents. The acidified broth was immediately extracted with a water-immiscible organic solvent such as amyl acetate or chloroform.

-

Back Extraction into Aqueous Buffer: The organic extract containing the penicillin was then extracted with an aqueous buffer solution at a neutral pH (around 7.0). This converted the penicillin to its water-soluble salt form, which partitioned into the aqueous phase, leaving many organic-soluble impurities behind in the solvent.

-

Chromatography (as the technique developed): Early purification relied heavily on repeated extractions. As techniques advanced, column chromatography using adsorbents like silica gel or alumina was employed for further purification and separation of the different penicillin variants.

-

Crystallization: The purified penicillin solution was concentrated, and the penicillin was crystallized as a salt (e.g., sodium or potassium salt).

Characterization and Potency Assay

Structural Characterization:

-

Elemental Analysis: To determine the empirical formula.

-

Degradation Studies: Chemical degradation of the molecule into smaller, identifiable fragments helped to piece together the overall structure.

-

X-ray Crystallography: As pioneered by Dorothy Hodgkin, this was the definitive method for determining the three-dimensional structure of the penicillin molecule.

Potency Assay (Oxford Cup Method):

-

Agar Plate Preparation: A petri dish was filled with a nutrient agar and seeded with a lawn of a susceptible bacterium (e.g., Staphylococcus aureus).

-

Cylinder Placement: Small, sterile cylinders (or "cups") were placed on the surface of the agar.

-

Sample Application: A standardized volume of the penicillin solution to be tested was added to the cylinders.

-

Incubation: The plates were incubated to allow for bacterial growth and diffusion of the penicillin from the cylinders into the agar.

-

Measurement: The potency of the penicillin was determined by measuring the diameter of the zone of inhibition (the clear area around the cylinder where bacterial growth was prevented). This was compared to a standard penicillin preparation to quantify the activity in "Oxford units."

Biosynthesis and Signaling Pathways

The biosynthesis of all penicillins proceeds through a common pathway to the intermediate, isopenicillin N (IPN). The final step, which determines the specific type of penicillin produced, is the exchange of the L-α-aminoadipyl side chain of IPN for a different side chain, a reaction catalyzed by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT).

The production of Penicillin X is achieved when the IAT enzyme utilizes p-hydroxyphenylacetyl-CoA as the activated side-chain donor. This precursor is derived from p-hydroxyphenylacetic acid supplied in the fermentation medium.

There are no known signaling pathways that are unique to the biosynthesis of Penicillin X. The regulation of its production is governed by the general signaling networks that control penicillin biosynthesis in P. chrysogenum. These are complex and involve factors such as carbon and nitrogen source availability, pH, and the presence of precursor molecules.

Visualizations

Caption: Generalized experimental workflow for the production and characterization of Penicillin X.

Caption: Biosynthetic pathway of Penicillin X from primary metabolites and side-chain precursor.

An In-depth Technical Guide to Penicillin X Sodium Salt: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical and synthetic methodologies related to Penicillin X Sodium Salt. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Identification

Penicillin X, also known as p-Hydroxybenzylpenicillin or Penicillin III, is a natural penicillin. The presence of a hydroxyl group on the phenyl ring of the side chain distinguishes it from Penicillin G (Benzylpenicillin). The active form is typically used as its sodium salt to enhance aqueous solubility.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1] |

| CAS Number | 5985-13-7 |

| Molecular Formula | C₁₆H₁₇N₂NaO₅S[1] |

| Molecular Weight | 372.37 g/mol [] |

| InChI Key | VLUNNMCSPBQUDX-LQDWTQKMSA-M[1] |

| Canonical SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)CC3=CC=C(C=C3)O">C@@HC(=O)[O-])C.[Na+][1] |

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for formulation development, stability studies, and analytical method development.

| Property | Value | Reference |

| Appearance | Colorless Amorphous Powder | [] |

| Melting Point | 228-235 °C | [] |

| Solubility | Soluble in Water | [] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the β-lactam and thiazolidine ring protons. Key signals would include those for the p-hydroxyphenyl group, which will differ from the phenyl signals of Penicillin G.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the β-lactam carbonyl (~1770 cm⁻¹), the amide carbonyl (~1680 cm⁻¹), and the carboxylate group (~1600 cm⁻¹). The spectrum for Penicillin G sodium salt is available as a reference.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of Penicillin X is typically achieved through the acylation of 6-aminopenicillanic acid (6-APA) with a suitable derivative of 4-hydroxyphenylacetic acid. A general procedure is outlined below.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Activation of 4-Hydroxyphenylacetic Acid: 4-Hydroxyphenylacetic acid is converted to its more reactive acid chloride. To a stirred solution of 4-hydroxyphenylacetic acid in an inert solvent (e.g., dichloromethane), an activating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The solvent and excess reagent are removed under reduced pressure to yield 4-hydroxyphenylacetyl chloride.

-

Acylation of 6-Aminopenicillanic Acid (6-APA): 6-APA is dissolved in a mixture of acetone and a weak aqueous base, such as sodium bicarbonate solution, and cooled to 0-5 °C.[4] A solution of 4-hydroxyphenylacetyl chloride in a suitable organic solvent (e.g., acetone) is added dropwise to the 6-APA solution while maintaining the temperature and pH. The reaction mixture is stirred for a specified period to allow for complete acylation.

-

Isolation and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate) to remove any unreacted acylating agent. The pH of the aqueous layer is adjusted to acidic to precipitate the Penicillin X free acid, which can be collected by filtration.

-

Salt Formation: The purified Penicillin X free acid is suspended in a suitable solvent (e.g., ethanol), and a stoichiometric amount of a sodium base, such as sodium bicarbonate or sodium hydroxide, is added to form the sodium salt. The this compound can then be isolated by precipitation or lyophilization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of penicillins. A general reverse-phase HPLC method is described below.

Workflow for HPLC Analysis of this compound

Caption: Workflow for purity determination by HPLC.

Methodology:

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized for best separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Analysis:

-

Inject the standard solution to determine the retention time and peak shape of Penicillin X.

-

Inject the sample solution.

-

The purity of the sample is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

-

This technical guide provides foundational information on this compound. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult relevant literature for more detailed experimental conditions.

References

The Core Mechanism of Action of Penicillin X: A Technical Guide

An In-depth Examination of the Molecular Interactions and Cellular Consequences of a Seminal Antibiotic

Note: Specific quantitative data and detailed experimental studies on Penicillin X (p-Hydroxybenzylpenicillin) are scarce in publicly available scientific literature. Therefore, this guide utilizes Penicillin G (Benzylpenicillin), a closely related and extensively studied natural penicillin, as a representative model to elucidate the core mechanism of action. The fundamental principles of action are conserved across natural penicillins.

Executive Summary

Penicillin X, a natural penicillin, exerts its bactericidal effect by targeting and inhibiting the final stages of bacterial cell wall biosynthesis. This guide provides a detailed technical overview of its mechanism of action, focusing on its interaction with Penicillin-Binding Proteins (PBPs), the kinetics of this inhibition, and the resultant morphological and physiological changes in susceptible bacteria. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotics and bacterial physiology.

Introduction

The discovery of penicillin revolutionized modern medicine, providing a powerful tool against bacterial infections. Penicillins belong to the β-lactam class of antibiotics, characterized by a highly reactive β-lactam ring fused to a thiazolidine ring.[1] The specific side chain attached to this core structure determines the individual properties of each penicillin. In Penicillin X, this side chain is a p-Hydroxybenzyl group.[2][3] The fundamental mechanism of action, conserved across the penicillin family, involves the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[4]

Molecular Mechanism of Action

The primary molecular target of Penicillin X is a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[5] These enzymes, particularly DD-transpeptidases, are essential for the cross-linking of peptidoglycan chains, which provides the structural integrity of the bacterial cell wall.[6]

Inhibition of Transpeptidase Activity

The bactericidal action of Penicillin X is initiated by the covalent acylation of the active site serine residue of bacterial transpeptidases.[7] The strained β-lactam ring of the penicillin molecule mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to fit into the enzyme's active site.[8] This interaction leads to the irreversible opening of the β-lactam ring and the formation of a stable penicilloyl-enzyme complex, rendering the enzyme inactive.[9]

The inhibition of transpeptidase prevents the formation of peptide cross-links between adjacent glycan chains in the bacterial cell wall.[4] This disruption of peptidoglycan synthesis weakens the cell wall, making the bacterium susceptible to osmotic lysis.[4]

The overall process can be visualized as a signaling pathway:

Figure 1: Signaling pathway of Penicillin X action.

Quantitative Analysis of Penicillin Action

The efficacy of a penicillin is determined by its binding affinity to PBPs and its overall effect on bacterial growth, quantified by the Minimum Inhibitory Concentration (MIC).

Penicillin-Binding Protein Affinity

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for assessing the susceptibility of a bacterial strain to a particular antibiotic. The tables below summarize representative MIC values for Penicillin G against common Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G against Staphylococcus aureus

| Strain Type | MIC Range (µg/mL) | Reference(s) |

| Penicillin-Susceptible | ≤ 0.05 | [11] |

| Methicillin-Resistant (MRSA) | 5 - 40 | [8] |

| Bovine Mastitis Isolates | 0.4 - 24 | [12] |

Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin G against Streptococcus pneumoniae

| Strain Type | MIC Range (µg/mL) | Reference(s) |

| Penicillin-Susceptible | 0.008 - 0.064 | [13] |

| Penicillin-Intermediate | 0.12 - 1 | [14] |

| Penicillin-Resistant | ≥ 2 | [14] |

Cellular Consequences of Penicillin Action

Inhibition of cell wall synthesis by Penicillin X leads to distinct morphological changes in susceptible bacteria.

Morphological Alterations

Under the influence of penicillin, bacteria often exhibit elongation, filamentation, and the formation of spheroplasts (in Gram-negative bacteria) or protoplasts (in Gram-positive bacteria) due to the compromised cell wall.[8] Electron microscopy studies have revealed significant alterations in the cell envelope, including the thickening of the outer membrane and the appearance of mesosome-like structures.[15][16]

The following diagram illustrates the workflow for observing these morphological changes using Transmission Electron Microscopy (TEM).

Figure 2: Experimental workflow for TEM analysis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

-

Penicillin X stock solution of known concentration

Procedure:

-

Prepare serial two-fold dilutions of the Penicillin X stock solution in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of Penicillin X in which no visible turbidity is observed.

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity of a non-labeled penicillin (e.g., Penicillin X) by measuring its ability to compete with a labeled penicillin for binding to PBPs.

Materials:

-

Bacterial membranes containing PBPs

-

Radiolabeled Penicillin G (e.g., [³H]benzylpenicillin) or a fluorescently labeled penicillin derivative

-

Varying concentrations of unlabeled Penicillin X

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Scintillation counter or fluorescence imager

Procedure:

-

Isolate bacterial membranes containing PBPs from a culture of the target bacterium.

-

Pre-incubate aliquots of the membrane preparation with increasing concentrations of unlabeled Penicillin X.

-

Add a fixed, subsaturating concentration of labeled penicillin to each aliquot and incubate to allow for binding.

-

Terminate the binding reaction by adding an excess of unlabeled penicillin.

-

Separate the membrane proteins by SDS-PAGE.

-

Detect the amount of labeled penicillin bound to each PBP band using autoradiography/scintillation counting or fluorescence imaging.

-

The concentration of Penicillin X that inhibits 50% of the binding of the labeled penicillin (IC₅₀) can be determined and used to calculate the inhibitory constant (Ki).

The logical relationship for this competitive binding is as follows:

Figure 3: Competitive binding at the PBP active site.

Conclusion

Penicillin X, like other natural penicillins, is a potent bactericidal agent that disrupts the integrity of the bacterial cell wall by irreversibly inhibiting the transpeptidase activity of Penicillin-Binding Proteins. This detailed understanding of its mechanism of action provides a foundation for continued research into antibiotic development and the ongoing challenge of bacterial resistance. The experimental protocols outlined in this guide offer standardized methods for the quantitative assessment of penicillin activity, facilitating further investigations into this important class of antibiotics.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. penicillin X - Wikidata [wikidata.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. vocabulary.com [vocabulary.com]

- 7. (2S,5R,6R)-6-((2-(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid | C16H18N2O5S | CID 120720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ijcmas.com [ijcmas.com]

- 9. PubChemLite - Penicillin x (C16H18N2O5S) [pubchemlite.lcsb.uni.lu]

- 10. Direct quantitation of the number of individual penicillin-binding proteins per cell in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of penicillin G on mesosome-like structures in Agmenellum quadruplicatum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microscopy.org.sg [microscopy.org.sg]

The Antibacterial Spectrum of Penicillin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin G, also known as benzylpenicillin, remains a cornerstone of antimicrobial therapy more than 80 years after its discovery. As the first commercially developed antibiotic, its mechanism of action and spectrum of activity have been extensively studied, providing a foundational understanding of β-lactam antibiotics. This technical guide offers an in-depth exploration of the antibacterial spectrum of Penicillin G, focusing on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its characterization. While the query specified "Penicillin X," this term does not correspond to a recognized, distinct penicillin. Therefore, this guide focuses on Penicillin G, a representative and well-documented member of the penicillin family.

Mechanism of Action

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target of Penicillin G and other β-lactam antibiotics are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2] Peptidoglycan, a heteropolymer of sugars and amino acids, provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.

The mechanism of action can be summarized in the following steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillin G's structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs.[3][4]

-

Inhibition of Transpeptidation: This binding acylates the PBP, rendering it inactive. The key function of PBPs is to catalyze the transpeptidation reaction, which forms the cross-links between adjacent peptidoglycan chains. Inhibition of this process weakens the cell wall.[1][5][6][7]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][2] This process is often aided by the activity of bacterial autolysins.

This mechanism is most effective against actively growing and dividing bacteria, where peptidoglycan synthesis is ongoing.[1]

Signaling Pathway of Peptidoglycan Synthesis and Inhibition by Penicillin G in Staphylococcus aureus

Caption: Peptidoglycan synthesis and its inhibition by Penicillin G.

Antibacterial Spectrum of Penicillin G

Penicillin G has a relatively narrow spectrum of activity, primarily targeting Gram-positive bacteria.[8] Its effectiveness against Gram-negative bacteria is limited due to the presence of an outer membrane that acts as a barrier, preventing the antibiotic from reaching its PBP targets.[2]

Quantitative Susceptibility Data

The susceptibility of a bacterium to an antibiotic is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[9][10] The MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

| Bacterium | Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (penicillin-susceptible) | Gram-positive cocci | ≤0.06 | 1.0 | ≤0.06 - 32 |

| Streptococcus pyogenes (Group A Strep) | Gram-positive cocci | N/A | 0.023 | 0.0004 - 0.03 |

| Neisseria meningitidis | Gram-negative cocci | 0.047 - 0.094 | 0.094 - 0.38 | 0.004 - 0.75 |

| Clostridium perfringens | Gram-positive rod (anaerobe) | 0.06 | 1.0 | N/A |

| Bacillus anthracis | Gram-positive rod | N/A | N/A | ≤0.12 (for susceptible strains) |

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The data presented here are compiled from multiple sources for illustrative purposes.[2][5][8][11][12][13][14]

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic relies on standardized in vitro susceptibility testing methods. The two most common methods are broth microdilution for determining the MIC and the Kirby-Bauer disk diffusion test for assessing susceptibility.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.[13][15][16]

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of Penicillin G is prepared at a known concentration in a suitable solvent.

-

Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (MHIIB).[15] This creates a range of decreasing antibiotic concentrations.

-

Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.[15]

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.[16]

-

Reading the MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.[9][10]

Workflow for Broth Microdilution MIC Testing

References

- 1. Antibiotic Susceptibility and Characteristics of Neisseria meningitidis Isolates from the African Meningitis Belt, 2000 to 2006: Phenotypic and Genotypic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 4. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Recent Evolution of Susceptibility to Beta-Lactams in Neisseria meningitidis [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antibiotic resistance among invasive Neisseria meningitidis isolates in England, Wales and Northern Ireland (2010/11 to 2018/19) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vetdergikafkas.org [vetdergikafkas.org]

- 17. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of p-Hydroxybenzylpenicillin (Penicillin X)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of p-Hydroxybenzylpenicillin, also known as Penicillin X, a naturally occurring member of the penicillin family of antibiotics. This document details the enzymatic steps, precursor molecules, and cellular organization involved in its synthesis by filamentous fungi, primarily species of Penicillium.

Core Biosynthetic Pathway

The biosynthesis of p-Hydroxybenzylpenicillin follows the canonical three-step pathway common to all penicillins, originating from three primary amino acid precursors. The key differentiator for p-Hydroxybenzylpenicillin is the incorporation of a p-hydroxyphenylacetyl side chain in the final step.

The biosynthesis can be summarized as follows:

-

Tripeptide Formation: The pathway begins in the cytosol with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) , an ATP-dependent non-ribosomal peptide synthetase (NRPS).[1][2] The product of this step is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1]

-

Cyclization to Isopenicillin N: The ACV tripeptide is then transported to the cytosol where isopenicillin N synthase (IPNS) , a non-heme iron-dependent oxygenase, catalyzes an oxidative ring closure.[1][2] This crucial step forms the characteristic bicyclic β-lactam and thiazolidine ring structure of the penicillin core, resulting in the intermediate isopenicillin N (IPN).[1] IPN possesses weak antibiotic activity.[1]

-

Side Chain Exchange: The final step is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for the p-hydroxyphenylacetyl group. This transacylation reaction is catalyzed by acyl-CoA:6-aminopenicillanic acid acyltransferase (AAT) .[3] This enzymatic reaction occurs within peroxisomes, requiring the import of both isopenicillin N and the activated side chain precursor, p-hydroxyphenylacetyl-CoA.[1][4]

Biosynthesis and Activation of the p-Hydroxyphenylacetic Acid Side Chain

The biosynthesis of p-Hydroxybenzylpenicillin is dependent on the availability of its specific side chain precursor, p-hydroxyphenylacetic acid. While Penicillium species can utilize exogenously supplied p-hydroxyphenylacetic acid, evidence suggests that some fungi possess endogenous pathways for its synthesis.[5]

The activation of p-hydroxyphenylacetic acid to its CoA thioester is a prerequisite for its incorporation into the penicillin molecule. This activation is catalyzed by a phenylacetyl-CoA ligase (PCL) , encoded by the phl gene.[4][6][7] This enzyme, a member of the adenylate-forming enzyme superfamily, activates phenylacetic acid and its derivatives in an ATP- and magnesium-dependent manner.[6][7][8] While extensively studied for its role in Penicillin G biosynthesis (using phenylacetyl-CoA), the broad substrate specificity of PCL suggests its involvement in the activation of p-hydroxyphenylacetic acid.[6][7] Disruption of the phl gene in P. chrysogenum has been shown to significantly reduce penicillin production, indicating its critical role in side chain activation.[4]

Tabulated Quantitative Data

Specific kinetic data for the enzymes involved in p-Hydroxybenzylpenicillin biosynthesis is limited. The following tables provide data for the enzymes from the closely related Penicillin G biosynthetic pathway in Penicillium chrysogenum as a proxy.

Table 1: Kinetic Parameters of Phenylacetyl-CoA Ligase (PCL) from P. chrysogenum

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |

| Phenylacetic acid | 6.1 ± 0.3 | 1.4 ± 0.1 | 0.23 ± 0.06 |

| Phenoxyacetic acid | 0.2 ± 0.03 | 1.6 ± 0.1 | 7.8 ± 1.2 |

| trans-Cinnamic acid | 0.01 ± 0.002 | 3.1 ± 0.2 | (3.1 ± 0.4) x 102 |

Data adapted from "Characterization of a phenylacetate–CoA ligase from Penicillium chrysogenum".[8]

Table 2: Substrate Specificity of Acyl-CoA:6-APA Acyltransferase (AAT) from P. chrysogenum

| Substrate (Acyl-CoA) | Km (mM) |

| Phenylacetyl-CoA | 0.55 |

| p-Tolylacetyl-CoA | 6 |

| m-Tolylacetyl-CoA | 15 |

Data adapted from "Acyl-CoA: 6-APA acyltransferase of Penicillium chrysogenum: studies on substrate specificity using phenylacetyl-CoA variants".[3]

Experimental Protocols

General Protocol for Penicillin Production in Shake Flask Culture

This protocol outlines a general method for the production of penicillin in a laboratory setting.

-

Inoculum Preparation: Inoculate a suitable liquid medium with spores of a high-yielding Penicillium chrysogenum strain. Incubate for 24-48 hours with shaking to obtain a vegetative inoculum.

-

Production Medium: Prepare a fermentation medium containing a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and mineral salts.

-

Side Chain Precursor Feeding: For the production of p-Hydroxybenzylpenicillin, supplement the production medium with p-hydroxyphenylacetic acid.

-

Fermentation: Inoculate the production medium with the vegetative inoculum. Incubate at 25-28°C with vigorous shaking for 5-7 days.

-

Sampling and Analysis: Withdraw samples periodically to monitor cell growth, pH, precursor consumption, and penicillin production using methods such as High-Performance Liquid Chromatography (HPLC).

Protocol for Extraction and Purification of Penicillin

This protocol describes a common method for the extraction and purification of penicillin from the fermentation broth.[9][10][11]

-

Filtration: Remove the fungal mycelium from the fermentation broth by filtration.

-

Acidification and Solvent Extraction: Cool the filtrate to 5-10°C and acidify to pH 2.0-2.5 with a strong acid (e.g., H2SO4).[9] Immediately extract the penicillin into an organic solvent such as butyl acetate or amyl acetate.[9][10]

-

Aqueous Back-Extraction: Extract the penicillin from the organic phase into a buffered aqueous solution at a neutral pH (e.g., phosphate buffer at pH 7.5).[9]

-

Charcoal Treatment: Treat the aqueous extract with activated charcoal to remove pigments and other impurities.[11]

-

Second Solvent Extraction: Re-acidify the aqueous phase and extract the penicillin back into an organic solvent.

-

Crystallization: Add a salt (e.g., sodium bicarbonate) to the organic solvent to crystallize the penicillin salt.[9]

-

Recovery: Collect the penicillin crystals by filtration or centrifugation.[9]

Visualizations of Pathways and Workflows

Caption: Biosynthesis pathway of p-Hydroxybenzylpenicillin.

Caption: Experimental workflow for penicillin production and purification.

Caption: Organization of genes involved in penicillin biosynthesis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IV. Acyl-CoA: 6-APA acyltransferase of Penicillium chrysogenum: studies on substrate specificity using phenylacetyl-CoA variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amplification and disruption of the phenylacetyl-CoA ligase gene of Penicillium chrysogenum encoding an aryl-capping enzyme that supplies phenylacetic acid to the isopenicillin N-acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Characterization of a phenylacetate-CoA ligase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lab Scale Penicillin production [aecenar.com]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Penicillin X Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of Penicillin X Sodium Salt. Due to the limited availability of specific experimental data for this particular penicillin variant, this document combines established information for this compound with generally accepted experimental protocols and the known mechanism of action for the penicillin class of antibiotics. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical Identity and Structure

Penicillin X, also known as p-Hydroxybenzylpenicillin, is a natural penicillin. The sodium salt form enhances its solubility in aqueous solutions.

| Identifier | Value | Reference |

| Chemical Name | sodium;(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [1][2] |

| Synonyms | 4-Hydroxybenzylpenicillin Sodium Salt, Penicillin III Sodium | [3] |

| CAS Number | 5985-13-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₇N₂NaO₅S | [1][2] |

| Molecular Weight | 372.37 g/mol | [2] |

Physical Properties

Quantitative experimental data for the physical properties of this compound is scarce in publicly available literature. The information below is a combination of the limited data found and general characteristics expected for penicillin salts.

| Property | Value | Notes | Reference |

| Appearance | Colorless Amorphous Powder | Based on data for similar penicillin salts. | [3] |

| Melting Point | 228-235°C | This value is reported in a single source and should be confirmed experimentally. | [3] |

| Solubility | Soluble in water | The sodium salt form significantly increases aqueous solubility compared to the free acid. Quantitative data (e.g., mg/mL at a specific temperature) is not readily available. | [3] |

Chemical Properties

| Property | Value | Notes |

| pKa | Not available | The pKa of the carboxylic acid group is a critical parameter for understanding the drug's absorption and distribution. It would be expected to be in the acidic range, similar to other penicillins. |

| Stability | Likely unstable in acidic and alkaline conditions, and susceptible to enzymatic degradation by β-lactamases. | The β-lactam ring is susceptible to hydrolysis, leading to loss of antibacterial activity. |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin X, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[4] This process is crucial for maintaining the structural integrity of the bacterium, especially in Gram-positive bacteria which have a thick peptidoglycan layer.[4]

The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and acylate the active site of PBPs, which are bacterial transpeptidases.[5]

-

Inhibition of Transpeptidation: This acylation prevents the PBPs from catalyzing the cross-linking of peptidoglycan chains.[5]

-

Cell Wall Weakening and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4][5]

References

Penicillin X Sodium Salt: A Technical Guide

CAS Number: 5985-13-7

This technical guide provides an in-depth overview of Penicillin X Sodium Salt, also known as p-Hydroxybenzylpenicillin Sodium Salt, for researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, mechanism of action, and relevant experimental context. Due to the limited availability of data for this specific penicillin, information for the closely related and extensively studied Penicillin G Sodium Salt is included for comparative purposes where noted.

Chemical and Physical Properties

This compound is a natural penicillin produced by certain strains of Penicillium mold.[] Its properties are summarized in the table below. For context, the properties of Penicillin G Sodium Salt are also provided.

| Property | This compound | Penicillin G Sodium Salt (for comparison) |

| CAS Number | 5985-13-7[2] | 69-57-8[3] |

| Synonyms | p-Hydroxybenzylpenicillin sodium, Penicillin III sodium[] | Benzylpenicillin sodium[3] |

| Molecular Formula | C₁₆H₁₇N₂NaO₅S[2] | C₁₆H₁₇N₂NaO₄S[3] |

| Molecular Weight | 372.37 g/mol [2] | 356.37 g/mol [3] |

| Appearance | Colorless Amorphous Powder | White crystalline powder[3] |

| Melting Point | 228-235°C | Data not available |

| Solubility | Soluble in water[] | Soluble in water (100 mg/mL), alcohol, glycerol, DMSO (71 mg/mL at 25°C), and sparingly in ethanol (< 1 mg/mL at 25°C)[4] |

| Specific Optical Rotation | Data not available | +285 to +310°[3][5] |

| pKa | Data not available | Data not available |

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The core mechanism involves the irreversible acylation of the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, the cell wall is weakened, leading to cell lysis and death, particularly in growing bacteria.[6] This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[7]

Figure 1. General mechanism of action for penicillin antibiotics.

Bacterial Resistance

The emergence of bacterial resistance is a significant challenge for penicillin-based therapies. The primary mechanisms of resistance include:

-

Enzymatic Degradation: The production of β-lactamase enzymes that hydrolyze the β-lactam ring of the penicillin molecule, rendering it inactive.[7][8][9][10]

-

Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs) which reduce the binding affinity of the antibiotic.[6][7][9] This is the mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).[7][9]

-

Reduced Permeability: Changes in the bacterial cell membrane, such as modifications to porin channels in Gram-negative bacteria, that restrict the entry of the antibiotic into the cell.[6][9]

-

Efflux Pumps: The active transport of the antibiotic out of the bacterial cell.[9]

References

- 2. This compound | C16H17N2NaO5S | CID 129318428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rpicorp.com [rpicorp.com]

- 4. Penicillin G sodium salt 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. 252frpicorp.com [252frpicorp.com]

- 6. Penicillin - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 10. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

Penicillin X Sodium Salt: An In-depth Technical Guide to its Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of Penicillin X Sodium Salt (p-Hydroxybenzylpenicillin Sodium Salt). Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes comparative data for the closely related and well-characterized Penicillin G Sodium Salt. The information herein is intended to support research, drug development, and formulation activities.

Introduction to this compound

Penicillin X, also known as p-hydroxybenzylpenicillin, is a natural penicillin antibiotic. Like other penicillins, its sodium salt form is generally favored for pharmaceutical applications due to its increased stability and solubility in aqueous solutions compared to the free acid form. Understanding the aqueous solubility of this compound is a critical parameter for its formulation into parenteral dosage forms and for conducting in vitro studies.

Solubility Data

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility |

| This compound | p-Hydroxybenzylpenicillin Sodium Salt | 5985-13-7 | C₁₆H₁₇N₂NaO₅S | 392.37 | Soluble in Water (quantitative data not available) |

| Penicillin G Sodium Salt | Benzylpenicillin Sodium Salt | 69-57-8 | C₁₆H₁₇N₂NaO₄S | 356.37 | 100 mg/mL[1][2] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins, including Penicillin X, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is crucial for their antibiotic activity.

The primary target of penicillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to the active site of PBPs, penicillin acylates the enzyme, rendering it inactive. This inactivation prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. In an isotonic environment, this structural failure results in cell lysis and bacterial death.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is based on the OECD Test Guideline 105.

Objective: To determine the saturation concentration of this compound in water at a specified temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid should be clearly visible.

-

Equilibration: Place the flask in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test may be required to determine the time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the aliquot through a syringe filter.

-

Quantification: Dilute the filtered supernatant to a suitable concentration and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Analytical Method for Quantification (HPLC-UV)

Objective: To determine the concentration of this compound in an aqueous solution.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 6.0). The exact composition should be optimized for the separation of Penicillin X from any potential degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined by the UV absorbance maximum of Penicillin X (a UV scan of a standard solution is recommended).

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in water.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant from the solubility experiment and record the peak area.

-

Concentration Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. Account for any dilution factors to calculate the original concentration in the saturated solution.

Conclusion

While a specific quantitative value for the aqueous solubility of this compound remains to be definitively established in publicly accessible literature, it is recognized as a water-soluble compound. For practical purposes, the well-documented solubility of Penicillin G Sodium Salt (100 mg/mL) can serve as a useful reference point for formulation and experimental design. The standardized experimental protocols provided in this guide offer a robust framework for determining the precise aqueous solubility of this compound in a laboratory setting. A thorough understanding of its solubility, coupled with its known mechanism of action, is fundamental for the continued research and development of this penicillin antibiotic.

References

Penicillin X (p-Hydroxybenzylpenicillin): A Technical Guide to its Discovery and Core Attributes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin X, also known as p-Hydroxybenzylpenicillin or Penicillin III, is a natural penicillin produced by the mold Penicillium chrysogenum.[1] Discovered during the pioneering era of antibiotic research, it emerged alongside other natural variants like Penicillin G.[1] Notably, early comparative studies revealed Penicillin X to possess significantly higher potency against certain bacterial strains than Penicillin G, the variant that would ultimately become the clinical standard. This technical guide provides a detailed exploration of the discovery, physicochemical properties, comparative efficacy, and biosynthesis of Penicillin X. It includes comprehensive experimental protocols for its production and isolation, and diagrams key molecular and procedural pathways to offer a thorough resource for scientific and drug development professionals.

The Dawn of the Antibiotic Era and the Discovery of Penicillin X

The story of Penicillin X is intrinsically linked to the broader history of penicillin's discovery. In 1928, Scottish bacteriologist Alexander Fleming made the seminal observation that a Penicillium mold could inhibit the growth of Staphylococcus aureus.[2][3][4] This chance event in his London laboratory marked the beginning of the antibiotic age.[3] However, it was the dedicated work of a team at the University of Oxford, led by Howard Florey and Ernst Boris Chain in the late 1930s and early 1940s, that successfully isolated and purified the active antibacterial compound, making it available for therapeutic use.[1][2]

During this intensive period of research, it became clear that the fermentation broth of Penicillium contained not one, but several related antibacterial compounds.[1] These were designated as Penicillin F, G, K, and X, among others. The primary distinction between these natural penicillins is the variable acyl side chain attached to the core 6-aminopenicillanic acid (6-APA) structure.[1][5] Penicillin X was identified as the variant bearing a p-hydroxybenzyl side group.

Physicochemical Properties

Penicillin X is a β-lactam antibiotic with a distinct chemical structure that dictates its biological activity and physical characteristics.

| Property | Value | Reference |

| Systematic Name | (2S,5R,6R)-6-[[2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | - |

| Common Names | Penicillin X, p-Hydroxybenzylpenicillin, Penicillin III | [1] |

| Molecular Formula | C₁₆H₁₈N₂O₅S | - |

| Molar Mass | 350.4 g/mol | - |

| Core Structure | 6-aminopenicillanic acid (6-APA) | [1] |

| Side Chain (R-group) | p-Hydroxyphenylacetyl | - |

Comparative Efficacy

Early research into the various natural penicillins focused on comparing their antibacterial potency. Penicillin X consistently demonstrated superior efficacy against specific pathogens when compared to Penicillin G (benzylpenicillin), which was adopted as the standard.

| Comparison Metric | Finding | Pathogen(s) | Reference |

| Relative Activity vs. Penicillin G | 130–140% | General | [1] |

| Experimental Relapsing Fever | Effective | Borrelia sp. | [6] |

Biosynthesis of Penicillin X

The biosynthesis of Penicillin X, like all natural penicillins, is a multi-step enzymatic process occurring within the Penicillium fungus. The pathway can be divided into two main parts: the formation of the core penicillin structure and the synthesis of the specific side chain precursor.

4.1 The Core Penicillin Biosynthetic Pathway

The formation of the penicillin nucleus is a three-step process confined to the cytosol and specialized organelles called microbodies.[7]

-

Tripeptide Formation: The process begins with the condensation of three amino acids—L-α-aminoadipate, L-cysteine, and L-valine—by the enzyme ACV synthetase (ACVS) to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7]

-

Cyclization: The ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS). This crucial step forms the bicyclic core structure, creating the reactive β-lactam and thiazolidine rings and yielding isopenicillin N (IPN).[7]

-

Side Chain Exchange: In the final step, the L-α-aminoadipyl side chain of IPN is cleaved and exchanged for a different acyl group by the enzyme isopenicillin N acyltransferase (IAT).[8] For the synthesis of Penicillin X, the activated form of p-hydroxyphenylacetic acid is incorporated.

Core Penicillin Biosynthetic Pathway

4.2 Side Chain Precursor Biosynthesis

The p-hydroxyphenylacetyl side chain of Penicillin X is derived from the amino acid L-tyrosine. While the precise enzymatic steps within Penicillium are not fully elucidated, related pathways suggest that L-tyrosine serves as the primary precursor for p-hydroxyphenylpyruvate, which is then converted to p-hydroxyphenylacetic acid.[9] This precursor must be activated, typically to its Coenzyme A thioester, before it can be utilized by the IAT enzyme.

Experimental Protocols

The production and isolation of natural penicillins rely on established microbiological and chemical engineering principles.

5.1 Fermentation and Production

The industrial production of penicillin is achieved through a fed-batch fermentation process using high-yielding strains of Penicillium chrysogenum.[1]

Protocol for Penicillin Production:

-

Inoculum Preparation: A pure culture of P. chrysogenum is grown in a starter medium (e.g., potato dextrose broth) to generate a sufficient biomass for inoculation.

-

Fermentation Medium: A large-scale fermenter is prepared with a sterile production medium. A typical medium consists of:

-

Carbon Source: Lactose (35 g/L) and Glucose (10 g/L)

-

Nitrogen Source: Ammonium Nitrate (3 g/L) and Peptone (10 g/L)

-

Nutrients: Malt Extract (10 g/L) and Monopotassium Phosphate (4 g/L)

-

Side Chain Precursor: p-hydroxyphenylacetic acid is added to the medium to specifically encourage the production of Penicillin X.

-

-

Fermentation Conditions: The production culture is maintained for 120-200 hours under controlled conditions:

-

Temperature: 25-28°C

-

pH: Maintained between 6.5 and 7.0.

-

Aeration: Sterile air is sparged through the medium to maintain aerobic conditions.

-

Agitation: Continuous stirring ensures homogeneity of nutrients and oxygen.

-

-

Monitoring: The fermentation is monitored for cell growth, pH, nutrient consumption, and penicillin concentration using methods like HPLC.

Penicillin Production Workflow

5.2 Isolation and Purification

Penicillin X is an organic acid and is typically recovered from the fermentation broth via solvent extraction.[10]

Protocol for Isolation and Purification:

-

Mycelium Removal: The fermentation broth is first filtered to remove the fungal mycelium and other large solids.[10]

-

Pigment Removal: The clarified broth (filtrate) is treated with activated charcoal to adsorb pigments and other impurities, followed by a second filtration.[10]

-

Acidification: The filtrate is chilled to approximately 4°C and the pH is adjusted to 2.0-3.0 using a strong acid like phosphoric or sulfuric acid. This protonates the carboxylic acid group of penicillin, making it more soluble in organic solvents.

-

Solvent Extraction: The acidified broth is rapidly mixed with a cold, water-immiscible organic solvent such as butyl acetate or amyl acetate. The penicillin partitions into the organic phase.[10]

-

Back Extraction: The penicillin is then extracted back into an aqueous phase by mixing the organic solvent with a potassium hydroxide or sodium bicarbonate solution, which deprotonates the penicillin, making it water-soluble as a salt.

-

Concentration & Crystallization: The aqueous solution is concentrated under vacuum, and the penicillin salt is crystallized. Further purification can be achieved through recrystallization or chromatography.

5.3 Analytical Characterization

Several analytical methods are employed to identify and quantify penicillins.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying the concentration of penicillin in fermentation broths and purified samples.[10][11] A reversed-phase C18 column is typically used with a mobile phase consisting of an acetonitrile and water/buffer gradient. Detection is commonly performed using a UV detector at around 220 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for definitive identification and quantification of penicillin and its metabolites.[12] It provides molecular weight and fragmentation data, confirming the identity of Penicillin X.

-

Thin-Layer Chromatography (TLC): TLC is a simpler, rapid method used for preliminary screening and separation of penicillins from complex mixtures.[11] Silicagel plates are used as the stationary phase, with polar mobile phases.[11]

Mechanism of Action

Penicillin X functions as a bactericidal agent through the same mechanism as all β-lactam antibiotics: the inhibition of bacterial cell wall synthesis.[13][14][15]

The bacterial cell wall is composed of a rigid mesh-like polymer called peptidoglycan. The structural integrity of this layer depends on the cross-linking of peptide chains, a reaction catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs), which function as transpeptidases.[13][16]

The four-membered β-lactam ring of Penicillin X is structurally analogous to the D-Ala-D-Ala terminal of the peptide chains that are the natural substrate for PBPs.[15][16] When Penicillin X enters the active site of a PBP, a serine residue attacks the carbonyl carbon of the β-lactam ring.[15][16] This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme.[16] The inhibition of peptidoglycan cross-linking weakens the cell wall, rendering the bacterium susceptible to osmotic lysis and death.[15]

Mechanism of Action of Penicillin X

Conclusion and Future Perspectives

Penicillin X stands as a testament to the rich chemical diversity discovered in the early days of antibiotic research. Its superior in vitro and in vivo potency compared to Penicillin G raises an important question in the history of drug development: why it did not become the clinical standard. The reasons are likely multifactorial, potentially involving lower fermentation yields, higher purification costs, differences in stability, or the higher cost and availability of the p-hydroxyphenylacetic acid precursor compared to the phenylacetic acid needed for Penicillin G.

For modern researchers, Penicillin X remains a molecule of interest. Understanding its biosynthetic pathway and potent activity can inform synthetic biology approaches to create novel β-lactam antibiotics. The detailed protocols and mechanisms outlined in this guide provide a foundational resource for professionals engaged in antibiotic discovery, development, and the ongoing challenge of overcoming antimicrobial resistance.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 3. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 5. news-medical.net [news-medical.net]

- 6. Comparative effectiveness of penicillins G, F, K, and X in experimental relapsing fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Biosynthesis of benzylpenicillin (G), phenoxymethylpenicillin (V) and octanoylpenicillin (K) from glutathione S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]

- 13. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 14. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Penicillin X Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Penicillin X Sodium Salt, a member of the penicillin family of beta-lactam antibiotics. This document details its mechanism of action, antimicrobial spectrum, and the mechanisms by which bacteria can develop resistance. Furthermore, it provides detailed experimental protocols for key assays used to determine its biological activity and includes visualizations of critical pathways and workflows.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin X, like all penicillin derivatives, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[1] The key structural feature responsible for this activity is the four-membered β-lactam ring.[1][2]

The primary target of penicillin X is a group of bacterial enzymes known as penicillin-binding proteins (PBPs), with DD-transpeptidase being a crucial example.[1] These enzymes are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterium, protecting it from osmotic stress.[1]

The mechanism of action can be summarized as follows:

-

Binding to PBPs: The strained β-lactam ring of Penicillin X covalently binds to the active site of PBPs.[3]

-

Inhibition of Transpeptidation: This binding inactivates the PBP, preventing it from catalyzing the cross-linking of peptidoglycan chains.[3][4]

-

Weakened Cell Wall: The inhibition of peptidoglycan cross-linking results in a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterial cell.[1][4]

-

Cell Lysis: The compromised cell wall leads to cell lysis and, ultimately, bacterial death.[1][4]

Since mammalian cells lack a cell wall, penicillins are selectively toxic to bacteria.[1]

Antimicrobial Spectrum

Penicillin X is primarily effective against Gram-positive bacteria due to their thick peptidoglycan cell wall and lack of an outer membrane.[1] Its activity against Gram-negative bacteria is limited as their outer membrane impedes access to the PBPs located in the periplasmic space.[1] The antimicrobial spectrum of Penicillin X includes:

-

Gram-positive cocci: Such as Streptococcus species and non-penicillinase producing Staphylococcus species.

-

Gram-positive rods: Including Bacillus anthracis and Corynebacterium diphtheriae.

-

Anaerobic bacteria: Such as Clostridium species.

-

Some Gram-negative cocci: Including Neisseria gonorrhoeae and Neisseria meningitidis.

Quantitative Data on Biological Activity

Quantitative data for this compound is primarily found in older research, often in comparison to other penicillins. The following tables summarize available data.

Table 1: Comparative In Vitro Bactericidal Activity of Penicillins

| Bacterial Species | Penicillin F | Penicillin G | Penicillin K | Penicillin X |

| Pneumococcus Type I | 60 | 100 | 180 | 135 |

| Streptococcus pyogenes C-203 | 75 | 100 | 115 | 145 |

| Data is presented as relative bactericidal activity with Penicillin G as the reference (100). |

Table 2: Comparative In Vivo Curative Doses (CD50) in Mice

| Infection Model | Penicillin F (mg/kg) | Penicillin G (mg/kg) | Penicillin K (mg/kg) | Penicillin X (mg/kg) |

| Pneumococcus | 4.6 | 3.8 | 20 | 2.4 |

| Streptococcus | 2.6 | 1.3 | 14.0 | 0.5 |

Table 3: Minimum Inhibitory Concentrations (MICs) of Various Penicillins against Neisseria gonorrhoeae

| Penicillin | Mean MIC (µg/mL) - Uncomplicated Infections | Mean MIC (µg/mL) - Pelvic Inflammatory Disease |

| Penicillin X | Not explicitly stated, but ranked more active than Penicillin G | Not explicitly stated, but ranked more active than Penicillin G |

| Penicillin G | 0.06 | 0.14 |

Mechanisms of Bacterial Resistance

Bacterial resistance to penicillins is a significant clinical challenge and can occur through several mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes (penicillinases) is the most common form of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[1][2]

-

Alteration of Target Site: Modifications in the structure of PBPs, due to genetic mutations, can reduce the binding affinity of Penicillin X to its target. This is the mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).[5]

-

Reduced Permeability: Changes in the bacterial cell wall, such as alterations in porin channels in Gram-negative bacteria, can limit the penetration of the antibiotic to its target site.[2]

-

Efflux Pumps: Some bacteria possess membrane pumps that actively transport the antibiotic out of the cell, preventing it from reaching a high enough concentration to be effective.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[6]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate broth media

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettor

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or MHB) at a high concentration.

-

Preparation of Inoculum:

-

From a pure culture, select 3-5 isolated colonies and suspend them in MHB.

-

Incubate the broth culture at 35 ± 2°C until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution of Antibiotic:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate except for the first column.

-

Add 200 µL of the Penicillin X stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

-

Controls:

-

Growth Control: A well containing MHB and the bacterial inoculum but no antibiotic.

-

Sterility Control: A well containing only MHB to check for contamination.

-

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.[7]

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[8][9]

Materials:

-

This compound impregnated paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (150 mm diameter)

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Forceps or disk dispenser

-